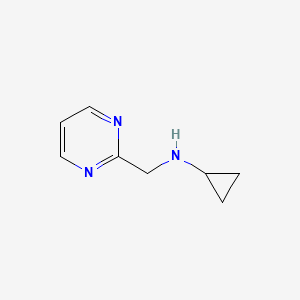

N-(pyrimidin-2-ylmethyl)cyclopropanamine

Description

N-(pyrimidin-2-ylmethyl)cyclopropanamine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a methyl group linked to a cyclopropanamine moiety. This structure combines the aromatic pyrimidine system, often associated with biological activity, with the strained cyclopropane ring, which may enhance reactivity or confer unique steric properties.

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-(pyrimidin-2-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)6-11-7-2-3-7/h1,4-5,7,11H,2-3,6H2 |

InChI Key |

CLDBXWFCACDBPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyrimidine derivatives with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by nucleophilic substitution with a pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrimidin-2-ylmethyl)cyclopropanone, while reduction could produce N-(pyrimidin-2-ylmethyl)cyclopropylamine .

Scientific Research Applications

N-(pyrimidin-2-ylmethyl)cyclopropanamine is a chemical compound featuring a cyclopropanamine moiety linked to a pyrimidine ring, which gives it unique chemical properties and potential biological activities. The compound's structure, combining a cyclopropane ring and a pyrimidine moiety, allows for unique reactivity patterns and biological activities.

Pharmaceutical Development

This compound is a candidate for drug development, particularly for infectious diseases and cancer, due to its unique structural features. Derivatives of this compound can be synthesized to enhance biological activity or alter pharmacokinetic properties, indicating its versatility in drug design.

Biological Activities

This compound has demonstrated biological activities:

- Enzyme and Receptor Interactions Interaction studies focus on its binding affinity and selectivity towards biological targets like enzymes and receptors. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used to understand how structural modifications can enhance efficacy and selectivity.

- N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) Inhibition NAPE-PLD is the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) . Inhibiting NAPE-PLD could provide new opportunities to study the biological role of NAPE-PLD and its enzymatic products in health and disease .

Structural Similarities and Differences

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopropylamine | Simple cyclopropane amine | Known for its reactivity and role as an inhibitor |

| Pyrimidinyl methyl amines | Pyrimidine ring with various alkyl groups | Exhibits diverse biological activities |

| 2-Aminopyrimidine | Amino group on pyrimidine | Potentially useful in drug design due to reactivity |

| 4-Pyridylcyclopropanamine | Pyridine instead of pyrimidine | Different electronic properties affecting activity |

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways by binding to key proteins involved in bacterial communication. This disruption can prevent biofilm formation and reduce bacterial virulence . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares N-(pyrimidin-2-ylmethyl)cyclopropanamine with key structural analogs, focusing on molecular features, synthesis, and functional properties.

Structural and Functional Comparisons

Key Observations:

Pyrimidine Substitution :

- The target compound and cyprodinil both feature pyrimidine rings substituted at position 2, but cyprodinil includes a phenyl group instead of cyclopropanamine. The phenyl group in cyprodinil likely enhances binding to fungal targets, while the cyclopropanamine in the target compound may offer distinct electronic or steric effects .

- Thiophene-carboxamide derivatives (e.g., compound (1) in ) demonstrate expanded bioactivity due to additional heterocyclic systems, highlighting the versatility of pyrimidine-based scaffolds .

Cyclopropane vs. Other Substituents: Cyclopropanamine derivatives (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) exhibit stability under recommended storage conditions but may decompose under fire to release toxic gases (e.g., NOₓ) . Piperidine-substituted analogs (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) show higher acute toxicity compared to nitro- or phenyl-substituted derivatives, suggesting that nitrogen-containing rings may increase biological reactivity .

Synthetic Pathways :

- Palladium-catalyzed C–N coupling () is a common method for synthesizing cyclopropanamine derivatives, including the target compound. This contrasts with cyprodinil, which is typically synthesized via nucleophilic substitution on pyrimidine .

- Hydrogenation of imine intermediates (e.g., in ) provides an alternative route for cyclopropanamine derivatives, emphasizing the versatility of amine functionalization in these systems .

Biological Activity

N-(Pyrimidin-2-ylmethyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and case studies demonstrating its pharmacological effects.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

The compound features a cyclopropanamine moiety linked to a pyrimidine ring, which is known for its diverse biological activities, particularly in the realm of cancer therapy and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on cancer cells, enzyme inhibition, and other pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. In one study, several pyrimidine derivatives were synthesized and tested against human cancer cell lines, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6A | HepG2 | 12.5 |

| 6B | A549 | 15.3 |

These findings suggest that this compound might also exhibit similar anticancer effects, although specific data on this compound is limited .

2. Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes involved in lipid metabolism and signaling pathways. For instance, inhibitors targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) have shown to modulate lipid signaling pathways that are crucial in metabolic diseases .

Structure–Activity Relationships (SAR)

The SAR studies of related pyrimidine compounds provide insights into how modifications to the chemical structure can enhance biological activity. Key findings include:

- Substituent Effects : The introduction of different substituents at specific positions on the pyrimidine ring significantly affects potency. For instance, substituents that increase lipophilicity tend to improve enzyme inhibition .

- Conformational Changes : Altering the conformation of the cyclopropanamine moiety can lead to increased binding affinity for target enzymes. For example, conformational restriction has been shown to enhance inhibitory potency by several folds .

Study 1: Antiproliferative Activity

A recent investigation into pyrimidine derivatives demonstrated that certain modifications led to enhanced antiproliferative effects against various cancer cell lines. The study highlighted that compounds with a pyrimidine core exhibited IC50 values ranging from 10 µM to 20 µM against HepG2 and A549 cells, suggesting a potential for further development of this compound as an anticancer agent .

Study 2: Inhibition of Lipid Metabolism Enzymes

Another study focused on the inhibition of NAPE-PLD by structurally related compounds showed that specific modifications could lead to nanomolar potency against the enzyme, which plays a role in lipid signaling associated with metabolic disorders. This indicates that this compound may share similar inhibitory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.